6-chloro-N-propylpyrimidin-4-amine
Overview
Description
6-chloro-N-propylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol. It is a pyrimidine derivative that contains a chlorine atom at the 6th position and a propyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-propylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor followed by the introduction of a propylamine group. One common method involves the reaction of 4-aminopyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6th position. This is followed by the reaction with propylamine to introduce the propyl group at the 4th position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-propylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-aminopyrimidine: Similar structure but lacks the propyl group.
N-propylpyrimidin-4-amine: Similar structure but lacks the chlorine atom.
2,4-diaminopyrimidine: Contains two amino groups instead of one chlorine and one propyl group.
Uniqueness
6-chloro-N-propylpyrimidin-4-amine is unique due to the presence of both a chlorine atom and a propyl group on the pyrimidine ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-chloro-N-propylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWORSYQRPFDXTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617685 | |
Record name | 6-Chloro-N-propylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-33-3 | |
Record name | 6-Chloro-N-propyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-propylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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